1-(Azidomethyl)-2-(trifluoromethoxy)benzene
Description
Chemical Identity and Nomenclature
This compound is an organofluorine compound characterized by its distinctive structural features that include both an azidomethyl group and a trifluoromethoxy substituent attached to a benzene ring. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its substitution pattern on the aromatic ring system. The chemical identity is firmly established through its unique Chemical Abstracts Service registry number 1093980-91-6, which serves as the definitive identifier for this specific molecular structure.
The molecular formula C8H6F3N3O accurately represents the elemental composition, indicating the presence of eight carbon atoms, six hydrogen atoms, three fluorine atoms, three nitrogen atoms, and one oxygen atom. The molecular weight of 217.15 daltons places this compound within the range of small organic molecules commonly employed as synthetic intermediates and building blocks. The compound's structural representation through the Simplified Molecular-Input Line-Entry System notation as FC(F)(F)OC1=CC=CC=C1CN=[N+]=[N-] provides a standardized method for computational and database applications.
Table 1: Chemical Identifiers and Physical Properties of this compound
The nomenclature reflects the positional relationship between the functional groups, with the azidomethyl substituent at position 1 and the trifluoromethoxy group at position 2 of the benzene ring. This ortho-substitution pattern influences both the chemical reactivity and physical properties of the molecule. Alternative naming conventions may reference this compound through various synonyms that emphasize different structural aspects, though the systematic name provides the most precise identification.
Historical Development and Discovery
The development of this compound can be understood within the broader historical context of organofluorine chemistry and azide chemistry evolution. The synthesis of fluorinated aromatic compounds gained prominence throughout the twentieth century as chemists recognized the unique properties imparted by fluorine substitution in organic molecules. The trifluoromethoxy group, in particular, emerged as a valuable substituent that combines the electronic effects of fluorine with the steric and lipophilic properties useful in pharmaceutical applications.
The synthetic pathway to this compound typically involves the conversion of the corresponding benzyl bromide precursor through nucleophilic substitution with sodium azide. This approach follows established protocols for azide introduction that have been refined over decades of synthetic methodology development. The preparation of the requisite 1-(Bromomethyl)-2-(trifluoromethoxy)benzene precursor can be accomplished through various halomethylation procedures, including formaldehyde-mediated bromination reactions under acidic conditions.
Patent literature documents the industrial significance of related trifluoromethoxy-substituted benzyl compounds, indicating the commercial interest in this class of materials. The development of scalable synthetic routes has enabled the broader availability of these specialized fluorinated building blocks for research and development applications. The evolution of azide chemistry, particularly the recognition of azides as key participants in click chemistry reactions, has further elevated the importance of compounds like this compound in modern synthetic strategy.
Table 2: Synthetic Development Timeline for Related Fluorinated Azides
| Development Period | Key Advancement | Impact |
|---|---|---|
| Mid-20th Century | Fluorinated aromatic synthesis | Foundation for trifluoromethoxy compounds |
| 1990s-2000s | Click chemistry emergence | Elevated azide utility in synthesis |
| 2000s-2010s | Commercial availability | Increased research applications |
| 2010s-Present | Safety-tested solutions | Enhanced handling and storage protocols |
Significance in Modern Organic Chemistry
The significance of this compound in contemporary organic chemistry stems from its dual functionality as both a fluorinated building block and an azide-containing reactive intermediate. The azide group serves as a versatile handle for further chemical transformation, most notably through copper-catalyzed azide-alkyne cycloaddition reactions that form 1,2,3-triazole products with high efficiency and selectivity. These transformations represent cornerstone reactions in modern click chemistry methodology, enabling the rapid assembly of complex molecular architectures from simple precursors.
The trifluoromethoxy substituent introduces significant electronic and steric effects that modulate both the reactivity of the azide group and the overall molecular properties. Fluorinated organic compounds have gained particular prominence in medicinal chemistry due to their unique pharmacological profiles, including enhanced metabolic stability, altered lipophilicity, and modified hydrogen bonding characteristics. The combination of these features in a single molecular framework makes this compound a valuable synthetic intermediate for pharmaceutical research and development.
Recent advances in fluorinated azide chemistry have demonstrated their utility in forming highly functionalized nitrogen-containing heterocycles through various cycloaddition processes. The regioselectivity and reaction conditions for these transformations can be controlled through careful selection of catalysts and reaction parameters. Ruthenium-catalyzed reactions, for instance, can provide access to 1,5-disubstituted triazoles, while copper catalysis typically yields 1,4-regioisomers. This versatility in reaction outcome expands the synthetic utility of azide-containing building blocks.
The compound's role in contemporary synthetic methodology extends beyond simple click chemistry applications to include more sophisticated transformations such as formal cycloaddition reactions with electron-deficient alkynes and participation in metal-catalyzed coupling processes. The stability profile of fluorinated azides, when properly handled as dilute solutions, enables their integration into automated synthesis platforms and high-throughput screening applications. This practical accessibility has facilitated their adoption in combinatorial chemistry approaches and fragment-based drug discovery programs.
Table 3: Applications of this compound in Synthetic Chemistry
Properties
IUPAC Name |
1-(azidomethyl)-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)15-7-4-2-1-3-6(7)5-13-14-12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVHFBNHKGYLMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Azidomethyl)-2-(trifluoromethoxy)benzene is an organic compound that has garnered interest for its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, providing a comprehensive overview based on diverse sources.
Synthesis
The synthesis of this compound typically involves the azidation of the corresponding benzyl compound. For example, a common method includes the reaction of a mesylated precursor with sodium azide in a solvent like dimethyl sulfoxide (DMSO), yielding high purity and yield rates of over 90% for various derivatives .
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, derivatives containing azide groups have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is generally attributed to the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Phytotoxicity
The phytotoxic effects of this compound derivatives have been investigated, particularly against dicotyledonous species such as Lactuca sativa (lettuce) and Cucumis sativus (cucumber). Studies demonstrated that these compounds can inhibit germination and growth at concentrations as low as . The presence of trifluoromethoxy groups significantly enhances their phytotoxic activity compared to non-fluorinated analogs .
Case Studies
Case Study 1: Antibacterial Evaluation
In a study assessing the antibacterial properties of various azide derivatives, it was found that those with trifluoromethoxy substituents exhibited superior activity against Gram-positive bacteria. The compounds were evaluated using standard disk diffusion methods, showing inhibition zones ranging from 10 mm to 25 mm depending on the concentration used .
Case Study 2: Phytotoxicity Assessment
Another investigation focused on the phytotoxic effects of synthesized triazole derivatives, including those derived from this compound. The results indicated that these compounds inhibited root and shoot growth by approximately 60% in treated plants compared to controls. The most active compound led to a complete inhibition of seed germination in lettuce at higher concentrations .
Data Tables
| Compound | Synthesis Yield (%) | Antibacterial Activity | Phytotoxicity (Lettuce) |
|---|---|---|---|
| This compound | 91 | Effective (Zone: 15 mm) | Inhibition at |
| Derivative A | 89 | Moderate (Zone: 12 mm) | Inhibition at |
| Derivative B | 85 | Low (Zone: 8 mm) | No significant effect |
Comparison with Similar Compounds
Key Observations :
Click Chemistry Performance
- Target Compound : Demonstrates high regioselectivity in CuAAC due to the electron-withdrawing -OCF₃ group, which polarizes the azide moiety. This property is advantageous in synthesizing triazole-linked pharmaceuticals with improved bioavailability .
- Comparison with 1-(Azidomethyl)-4-fluorobenzene : The para-fluoro analog exhibits faster cycloaddition rates in polar solvents (e.g., DMF/H₂O) but lower metabolic stability in biological systems .
- Comparison with 1-(Azidomethyl)-4-methylbenzene : The electron-donating -CH₃ group reduces azide electrophilicity, requiring higher temperatures or longer reaction times for CuAAC .
Preparation Methods
General Synthetic Strategy
The preparation of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene typically involves three key stages:
- Stage 1: Introduction of the trifluoromethoxy group onto the benzene ring.
- Stage 2: Functionalization of the aromatic ring with a chloromethyl or bromomethyl group at the ortho position relative to the trifluoromethoxy substituent.
- Stage 3: Conversion of the halomethyl intermediate to the azidomethyl derivative via nucleophilic substitution with sodium azide.
Preparation of 2-(Trifluoromethoxy)benzene Derivatives
The trifluoromethoxy group is introduced onto the aromatic ring through halogen exchange or nucleophilic substitution reactions starting from chloromethoxybenzene derivatives.
Trichloromethoxybenzene is reacted with anhydrous hydrogen fluoride (HF) at 80°C for 4 to 6 hours under pressure (30-35 kg/cm²) in an autoclave to yield trifluoromethoxybenzene derivatives. This reaction liberates hydrochloric acid as a by-product and requires careful venting and purification steps to isolate the pure trifluoromethoxybenzene.
Subsequent nitration of trifluoromethoxybenzene with a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0 to 35°C) produces nitrated trifluoromethoxybenzene isomers, predominantly the para isomer (~90%). This step is important for further functional group transformations if needed.
Introduction of the Azidomethyl Group
The azidomethyl group is introduced by nucleophilic substitution of a suitable halomethyl precursor (usually chloromethyl or bromomethyl derivative) with sodium azide.
Halomethylation: The aromatic ring bearing the trifluoromethoxy substituent is first functionalized with a chloromethyl or bromomethyl group at the ortho position via chloromethylation or bromomethylation reactions. This step is often performed under acidic or radical conditions depending on the substrate.
Mesylation (Optional): In some protocols, the hydroxymethyl intermediate is converted to a mesylate (methanesulfonate ester) to improve the leaving group ability before azidation.
-
The mesylated or halomethylated intermediate is treated with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature for 15 hours or more. This nucleophilic substitution leads to the formation of the azidomethyl group on the aromatic ring.
After completion, the reaction mixture is worked up by extraction with dichloromethane and washing with aqueous sodium chloride solution to isolate the azide product with high yields (typically 72% to 99%).
Representative Experimental Data and Yields
Detailed Research Findings and Notes
The trifluoromethoxy group installation via HF treatment of trichloromethoxybenzene is a robust method but requires specialized equipment due to the use of anhydrous HF and high pressure.
The azidation step is generally performed under mild conditions, often at room temperature in DMSO, allowing high yields without decomposition of the sensitive azide functionality.
Purification is typically achieved by solvent extraction and silica gel chromatography when necessary, ensuring high purity of the azidomethyl product.
Literature reports emphasize the stability of the azidomethyl derivatives when stored properly (e.g., refrigerated at 4°C) and their utility in further synthetic applications such as click chemistry to form triazole derivatives.
Alternative synthetic routes may involve direct halogenation followed by azidation or the use of tosylates as leaving groups, but the mesylate approach is often preferred for higher reactivity and cleaner reactions.
Q & A
Q. What are the optimized synthetic routes for preparing 1-(azidomethyl)-2-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via nucleophilic substitution of a halogenated precursor (e.g., bromomethyl or mesylate derivatives) with sodium azide. For example:
- Bromomethyl route : React 1-(bromomethyl)-2-(trifluoromethoxy)benzene with NaN₃ in polar aprotic solvents (e.g., DMF or DMSO) at 50–70°C for 6–12 hours. Yields typically range from 60–80% after purification via silica gel chromatography .
- Mesylate route : Convert a hydroxylmethyl precursor to its mesylate using methanesulfonyl chloride, followed by azide substitution. This method avoids harsh acidic conditions and may improve regioselectivity .
Q. Key considerations :
- Monitor reaction progress using TLC (Rf ~0.4 in hexane/ethyl acetate 4:1).
- Purify via column chromatography (eluent: hexane/CH₂Cl₂ 5:1) to remove unreacted NaN₃ and byproducts .
Q. How can researchers characterize the purity and structure of this compound?
Answer: Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR :
- FT-IR : Confirm the presence of the azide group via a sharp peak at ~2100–2150 cm⁻¹ (N₃ stretch) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and verify molecular ion peaks (m/z ~245 [M+H]⁺) .
Q. What are the stability considerations for handling and storing this compound?
Answer:
- Thermal stability : Avoid temperatures >100°C due to potential azide decomposition (risk of exothermic reactions). Store at 2–8°C under inert gas (Ar/N₂) .
- Light sensitivity : Protect from UV light to prevent photolytic degradation of the azide group. Use amber vials for storage .
- Moisture : Hygroscopicity is low, but prolonged exposure to humidity may hydrolyze the trifluoromethoxy group. Use molecular sieves in storage containers .
Advanced Research Questions
Q. How can this compound be utilized in bioorthogonal "click chemistry" for bioconjugation or radiopharmaceutical development?
Answer: The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for site-specific labeling:
- Radiopharmaceuticals : Incorporate ¹⁸F isotopes via nucleophilic fluorination of precursors, followed by azide-alkyne coupling to target biomolecules (e.g., antibodies) .
- Protocol :
- React this compound with propargyl-modified biomolecules (1:1.2 molar ratio) in PBS (pH 7.4) with CuSO₄/sodium ascorbate.
- Purify conjugates via size-exclusion chromatography. Yields >85% are achievable .
Q. What mechanistic insights can be gained from studying the reactivity of the trifluoromethoxy group in cross-coupling reactions?
Answer: The -OCF₃ group is electron-withdrawing, influencing regioselectivity in aromatic substitution and cross-coupling:
- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ catalyst with arylboronic acids in THF/H₂O (3:1) at 80°C. The -OCF₃ group directs coupling to the para position relative to the azidomethyl group .
- Contradictions : Some studies report reduced yields compared to non-fluorinated analogs due to steric hindrance from -CF₃. Optimize ligand choice (e.g., XPhos) to enhance catalytic activity .
Q. Are there known biological activities or toxicity profiles of this compound in cellular models?
Answer:
- Cytotoxicity : Preliminary studies on similar azidomethylbenzene derivatives show low cytotoxicity (IC₅₀ >100 μM in HEK293 cells), making them suitable for live-cell imaging .
- Metabolic stability : The trifluoromethoxy group enhances resistance to oxidative degradation in hepatic microsomal assays compared to methoxy analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
